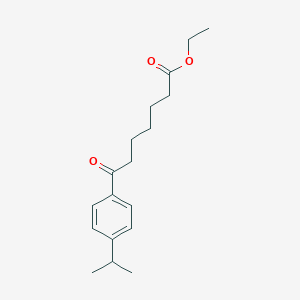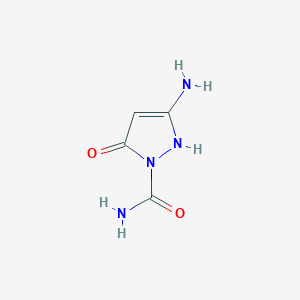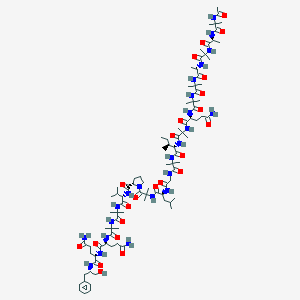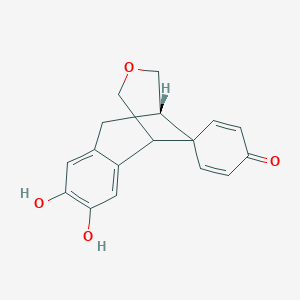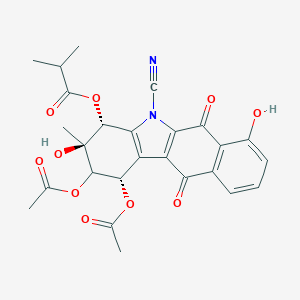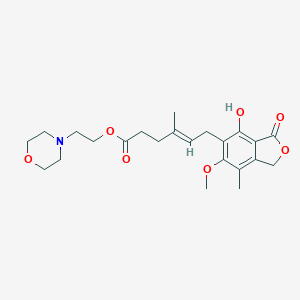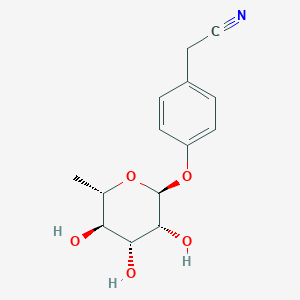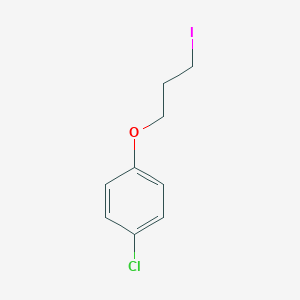
1-Chloro-4-(3-iodopropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Chloro-4-(3-iodopropoxy)benzene and related compounds often involves nucleophilic and electrophilic substitution reactions. For instance, 1,4-bis(4-phenoxybenzoyl)benzene was synthesized through routes involving chlorobenzene and terephthaloyl chloride, showcasing a methodology that might be adapted for the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene by altering substituents and reaction conditions (Hong, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-4-(3-iodopropoxy)benzene, such as para-chlor-iodoxy benzene, has been determined to exhibit significant interactions between molecules in the crystal state. These interactions contribute to the overall stability and properties of the material, indicating the importance of molecular structure analysis in understanding the behavior of 1-Chloro-4-(3-iodopropoxy)benzene (Archer, 1948).
Chemical Reactions and Properties
Chemical reactions involving compounds structurally related to 1-Chloro-4-(3-iodopropoxy)benzene, such as the tosyloxylactonization of alkenoic acids with [hydroxy(tosyloxy)iodo] benzene, highlight the reactivity and potential for functionalization of such compounds. These reactions are crucial for further derivatization and application in various chemical syntheses (Shah et al., 1986).
Physical Properties Analysis
Physical properties such as crystalline structure and thermal resistance are vital for understanding the material characteristics of 1-Chloro-4-(3-iodopropoxy)benzene. Studies on similar compounds, like 1,3,5-tris(4-chlorobenzoyl)benzene, provide insights into how weak interactions like hydrogen bonding and halogen interactions contribute to the physical properties of these materials (Kumar et al., 2004).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have shown significant importance across a broad spectrum of scientific disciplines due to their simple structure and wide accessibility. These compounds are utilized for their self-assembly into nanometer-sized structures stabilized by hydrogen bonding, finding applications in nanotechnology, polymer processing, and biomedical fields. The adaptable nature of such molecules underscores their potential in developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation
Chlorobenzenes, a group of organic pollutants, have been the subject of intense study due to their persistence and toxic effects on the environment. Research on their fate in soil environments and potential remediation strategies has been conducted, focusing on biodegradation as a primary method for reducing their presence. This includes exploring microbial pathways capable of degrading such compounds, which could be relevant to compounds like 1-Chloro-4-(3-iodopropoxy)benzene (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Medicinal Chemistry
The study of chromones and their derivatives, including those structurally related to benzene compounds, has revealed their significant antioxidant potential, which is critical in neutralizing active oxygen species and inhibiting cell damage. This indicates the potential medical applications of benzene derivatives in preventing diseases caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety And Hazards
This compound is considered hazardous. It is advised to avoid contact with skin and eyes, and to avoid breathing dust, vapor, mist, or gas . It should be stored in a cool, dry place in a tightly closed container . In case of contact, it is recommended to wash with plenty of water and seek medical advice .
Eigenschaften
IUPAC Name |
1-chloro-4-(3-iodopropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWUBWHLIPSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCI)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383481 |
Source


|
| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(3-iodopropoxy)benzene | |
CAS RN |
119795-57-2 |
Source


|
| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

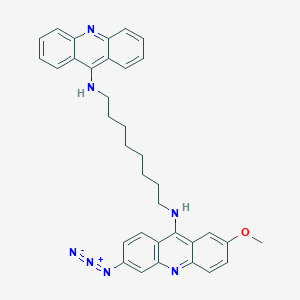
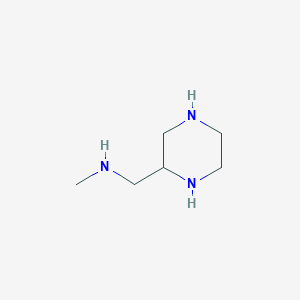
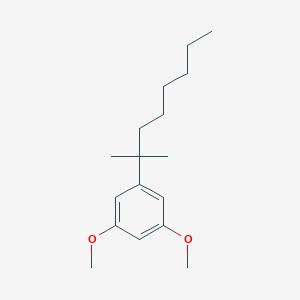
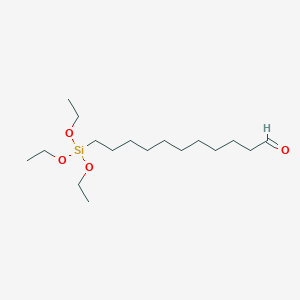
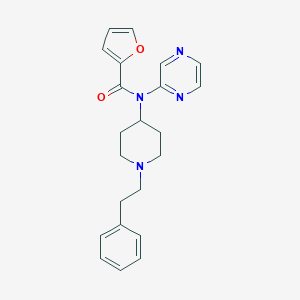
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
